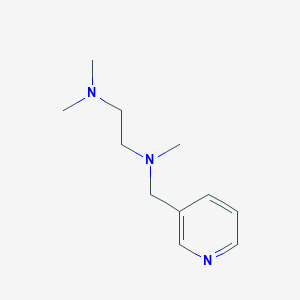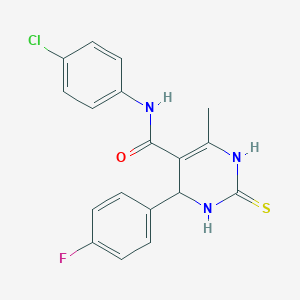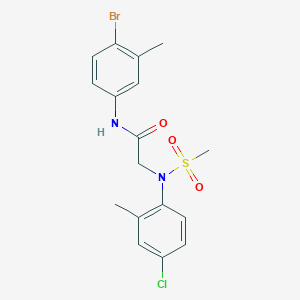![molecular formula C20H28N4O2 B4936680 1-[[1-[6-(Cyclobutylamino)pyridine-3-carbonyl]piperidin-4-yl]methyl]pyrrolidin-2-one](/img/structure/B4936680.png)
1-[[1-[6-(Cyclobutylamino)pyridine-3-carbonyl]piperidin-4-yl]methyl]pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[[1-[6-(Cyclobutylamino)pyridine-3-carbonyl]piperidin-4-yl]methyl]pyrrolidin-2-one is a complex organic compound featuring a pyridine ring, a piperidine ring, and a pyrrolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[[1-[6-(Cyclobutylamino)pyridine-3-carbonyl]piperidin-4-yl]methyl]pyrrolidin-2-one typically involves multi-step organic synthesis. The process begins with the preparation of the pyridine derivative, followed by the introduction of the cyclobutylamino group. The piperidine ring is then formed through cyclization reactions, and finally, the pyrrolidinone ring is introduced.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1-[[1-[6-(Cyclobutylamino)pyridine-3-carbonyl]piperidin-4-yl]methyl]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
1-[[1-[6-(Cyclobutylamino)pyridine-3-carbonyl]piperidin-4-yl]methyl]pyrrolidin-2-one has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, allowing for the creation of more complex molecules.
Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-[[1-[6-(Cyclobutylamino)pyridine-3-carbonyl]piperidin-4-yl]methyl]pyrrolidin-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridine, piperidine, and pyrrolidinone derivatives. These compounds share structural features with 1-[[1-[6-(Cyclobutylamino)pyridine-3-carbonyl]piperidin-4-yl]methyl]pyrrolidin-2-one but may differ in their substituents or overall structure.
Uniqueness
What sets this compound apart is its specific combination of functional groups and rings, which may confer unique properties such as enhanced biological activity or specific reactivity in chemical reactions.
Properties
IUPAC Name |
1-[[1-[6-(cyclobutylamino)pyridine-3-carbonyl]piperidin-4-yl]methyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O2/c25-19-5-2-10-24(19)14-15-8-11-23(12-9-15)20(26)16-6-7-18(21-13-16)22-17-3-1-4-17/h6-7,13,15,17H,1-5,8-12,14H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBXKIKBDJGCJLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC2=NC=C(C=C2)C(=O)N3CCC(CC3)CN4CCCC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(4-ethoxyphenoxy)butoxy]-2-fluorobenzene](/img/structure/B4936614.png)

![N-[(2,3-dimethoxyphenyl)methyl]-1-[3-(trifluoromethyl)phenyl]methanamine](/img/structure/B4936632.png)
![N-(1,3-BENZOTHIAZOL-2-YL)-2-({5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDE](/img/structure/B4936639.png)
![5-{3-chloro-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4936648.png)
![1-(4-Bromophenyl)-2-[[5-(ethylsulfanylmethyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B4936656.png)
![2-Chloro-5-(1,8-dimethyl-16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoic acid](/img/structure/B4936663.png)

![5,5'-(1,4-piperazinediyldicarbonyl)bis-5H-dibenzo[b,f]azepine](/img/structure/B4936670.png)
![1-(4-methoxyphenyl)-4-{[1-(phenylsulfonyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B4936677.png)
![1-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}-4-methylpiperazine oxalate](/img/structure/B4936679.png)
![ethyl 2-[(13-benzyl-12-oxo-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-14-yl)sulfanyl]acetate](/img/structure/B4936705.png)
